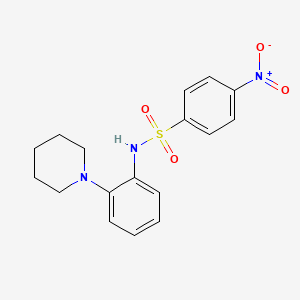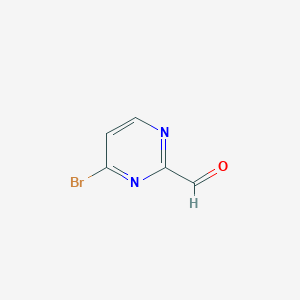
Methyl 6-(dipropylamino)-2-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(dipropylamino)-2-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl group at the 2-position and a dipropylamino group at the 6-position of the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(dipropylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with dipropylamine in the presence of a suitable base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(dipropylamino)-2-methylnicotinate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted nicotinates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 6-(dipropylamino)-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-(dipropylamino)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylamino group may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-(diethylamino)-2-methylnicotinate
- Methyl 6-(dimethylamino)-2-methylnicotinate
- Methyl 6-(dibutylamino)-2-methylnicotinate
Uniqueness
Methyl 6-(dipropylamino)-2-methylnicotinate is unique due to the presence of the dipropylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, which influence its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
methyl 6-(dipropylamino)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H22N2O2/c1-5-9-16(10-6-2)13-8-7-12(11(3)15-13)14(17)18-4/h7-8H,5-6,9-10H2,1-4H3 |
Clave InChI |
VVZSHSOVYQPEBS-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=NC(=C(C=C1)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


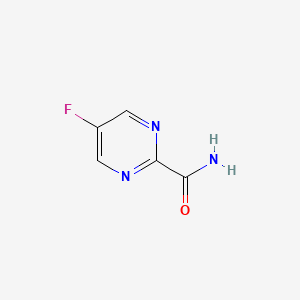


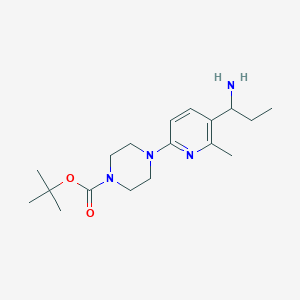
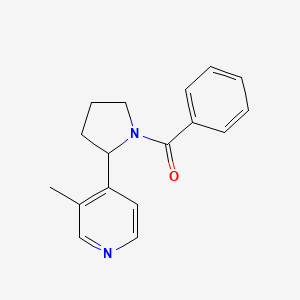
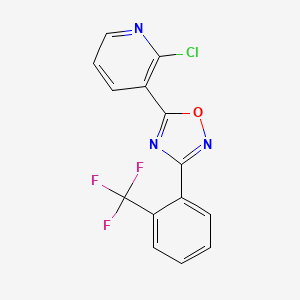
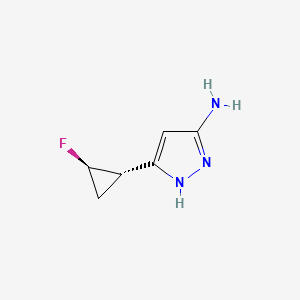



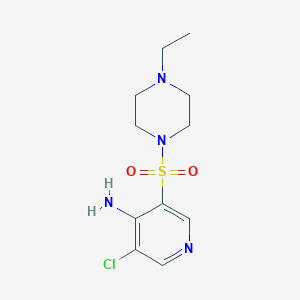
![(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
